Octadecenoic Acid

Descripción

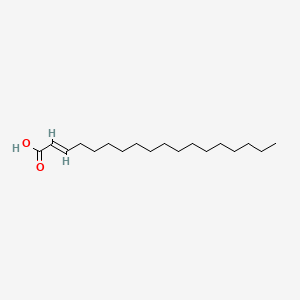

Structure

3D Structure

Propiedades

Número CAS |

27251-59-8 |

|---|---|

Fórmula molecular |

C18H34O2 |

Peso molecular |

282.5 g/mol |

Nombre IUPAC |

(E)-octadec-2-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+ |

Clave InChI |

LKOVPWSSZFDYPG-WUKNDPDISA-N |

SMILES isomérico |

CCCCCCCCCCCCCCC/C=C/C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC=CC(=O)O |

Otros números CAS |

26764-26-1 |

Sinónimos |

5-octadecenoic acid octadecenoic acid |

Origen del producto |

United States |

Natural Occurrence and Biosynthetic Pathways of E Octadec 2 Enoic Acid

Distribution and Identification in Diverse Biological Systems (Excluding Human Organisms)

The identification of (E)-octadec-2-enoic acid has been reported in a few biological systems, though detailed lipidomic analyses and functional studies are largely absent.

Occurrence and Lipidomic Analysis in Plant Species

While the user prompt suggested Trachyspermum ammi (ajwain) as a potential source, extensive searches of lipidomic data for this species and other members of the Apiaceae family did not yield specific evidence for the presence of (E)-octadec-2-enoic acid. The characteristic and dominant monounsaturated fatty acid in Apiaceae seeds is petroselinic acid (cis-6-octadecenoic acid). researchgate.netresearchgate.netmdpi.comnih.gov

Databases indicate that an octadec-2-enoic acid has been reported in the black poplar, Populus nigra. nih.gov However, detailed follow-up studies that confirm the specific (E)-isomer and quantify its presence are lacking. Research on the Populus lipid profile typically focuses on more common fatty acids and their roles in metabolic processes and stress responses. nih.govnih.govmetu.edu.tr

Detection and Role in Microbial Systems

The fungus Trichoderma virens is listed in chemical databases as an organism in which octadec-2-enoic acid has been detected. ije.ir A gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds from T. virens identified "octadecenoic acid" without specifying the isomer or its concentration. ije.irresearchgate.net The potential biological role of this compound within the fungus remains uninvestigated.

Presence in Other Non-Mammalian Biological Matrices

There is currently no direct scientific evidence documenting the presence of (E)-octadec-2-enoic acid in insects or other non-mammalian animal systems. While related shorter-chain α,β-unsaturated fatty acids, such as trans-2-decenoic acid, are known to function as pheromones in insects like the queen honeybee, an analogous C18 compound has not been identified. wikipedia.org

Elucidation of Biosynthetic Routes and Enzymatic Mechanisms

The biochemical pathways that could lead to the synthesis of (E)-octadec-2-enoic acid are not well-established and appear to fall outside the canonical fatty acid synthesis and desaturation routes.

De Novo Synthesis Pathways for (E)-octadec-2-enoic Acid

Standard fatty acid biosynthesis in plants and other eukaryotes produces saturated fatty acids, which are subsequently modified by desaturase enzymes. frontiersin.orgnih.govnih.gov These enzymes typically introduce double bonds at specific positions, most commonly at the Δ9, Δ12, and Δ15 carbons. wikipedia.orgfrontiersin.org A pathway that specifically generates a double bond at the C-2 position to produce (E)-octadec-2-enoic acid has not been described.

In some anaerobic bacteria, a trans-2-enoyl-ACP intermediate is formed during fatty acid synthesis by the enzyme β-hydroxyacyl-ACP dehydratase. dhingcollegeonline.co.in However, this is part of the general elongation cycle and typically involves shorter chain lengths (e.g., C10); it does not result in the accumulation of a C18 trans-2-enoic acid as a final product. dhingcollegeonline.co.in

Characterization of Key Biosynthetic Enzymes and Co-factors

Consistent with the lack of a defined pathway, the key enzymes and co-factors responsible for the biosynthesis of (E)-octadec-2-enoic acid have not been characterized. The production of this compound would likely require a specialized enzyme, such as a Δ2-desaturase with a specificity for 18-carbon chains or an isomerase capable of shifting a double bond to the C-2 position and ensuring the (E)-configuration. Such enzymes have not been isolated or functionally characterized in relation to this specific fatty acid.

Investigation of Metabolic Precursors and Intermediates

The synthesis of (E)-octadec-2-enoic acid begins with fundamental building blocks of cellular metabolism. The specific precursors and intermediates depend on the biosynthetic route.

For the Fatty Acid Synthesis (FAS) Pathway:

Primary Precursors: The ultimate precursor is acetyl-CoA , which is carboxylated to form malonyl-CoA , the direct two-carbon donor for the growing fatty acid chain researchgate.net.

Key Intermediates: The elongation proceeds through a series of acyl-ACP intermediates. The critical intermediate for this compound is (E)-octadec-2-enoyl-ACP (also known as trans-2-octadecenoyl-ACP), which is formed after the dehydration step of the final elongation cycle mdpi.comresearchgate.net.

For the Beta-Oxidation Pathway:

Primary Precursor: The starting material is a long-chain saturated fatty acid, typically stearic acid (C18:0) or a longer fatty acid like arachidic acid (C20:0) , which must first be activated to its acyl-CoA form (e.g., stearoyl-CoA) wikipedia.org.

Key Intermediate: The defining intermediate is (E)-octadec-2-enoyl-CoA (trans-2-octadecenoyl-CoA), which is the product of the first dehydrogenation step catalyzed by acyl-CoA dehydrogenase wikipedia.orglibretexts.org.

The table below summarizes the key molecules in each proposed pathway.

| Pathway | Primary Precursor(s) | Key Enzyme Class | Key Intermediate |

| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | β-hydroxyacyl-ACP dehydratase | (E)-octadec-2-enoyl-ACP |

| Beta-Oxidation | Stearoyl-CoA (or longer) | Acyl-CoA dehydrogenase | (E)-octadec-2-enoyl-CoA |

Regulatory Mechanisms Governing (E)-octadec-2-enoic Acid Biosynthesis

Specific regulatory mechanisms controlling the production of (E)-octadec-2-enoic acid have not been elucidated. However, regulation can be inferred from the control points of the parent metabolic pathways from which it is derived.

Regulation of Fatty Acid Synthesis: The FAS pathway is highly regulated. The enzyme acetyl-CoA carboxylase (ACC) , which synthesizes malonyl-CoA, is a major control point researchgate.net. The expression of FAS genes is also tightly controlled by developmental cues and environmental factors. In plants like Populus, fatty acid metabolism is known to be influenced by diurnal cycles and abiotic stress, with epigenetic modifications such as DNA methylation playing a regulatory role plos.orgmetu.edu.tr.

Regulation in Fungi: In fungi such as Trichoderma virens, the biosynthesis of secondary metabolites is often governed by complex gene regulatory networks. Global regulators, including the VELVET (Vel1) protein complex and the master regulator LaeA , control the expression of entire biosynthetic gene clusters in response to environmental signals like light and nutrient availability nih.govmicrobiologyresearch.orgtext2fa.ir. If (E)-octadec-2-enoic acid functions as a secondary metabolite in T. virens, its production would likely be under the control of these systems.

Regulation via Enzyme Activity: The formation of an α,β-unsaturated acid via the FAS pathway implies a failure of the final reduction step. This suggests that the regulation of the enoyl-ACP reductase (ENR) enzyme is a critical factor. Conditions or molecules that inhibit ENR activity could lead to the accumulation and release of the (E)-octadec-2-enoyl-ACP intermediate nih.govnih.gov.

Chemical Synthesis and Derivatization Strategies for E Octadec 2 Enoic Acid

Academic and Industrial Methodologies for Total Synthesis

The synthesis of (E)-octadec-2-enoic acid and its analogs involves various chemical strategies aimed at controlling the stereochemistry of the double bond and achieving high yields.

Stereoselective Synthesis Approaches for the (E)-configuration

The establishment of the (E)-configuration of the double bond is a critical aspect of synthesizing (E)-octadec-2-enoic acid. Several methodologies have been developed to achieve this stereoselectivity.

One common approach involves the Wittig reaction . For instance, the synthesis of (2E)-18-hydroxyoctadec-2-enoic acid utilizes a Wittig reaction between a C16 aldehyde, such as hexadecanal (B134135), and an ylide like (Ph₃P=CHCOOEt) to form ethyl (2E)-octadec-2-enoate. Subsequent hydrolysis of the ester yields the desired (E)-configured acid. The Wittig reaction offers a reliable method for forming carbon-carbon double bonds with good control over the E/Z stereochemistry, depending on the nature of the ylide and reaction conditions. researchgate.net

Another powerful method for stereoselective olefination is the Julia-Kocienski olefination . This reaction has been successfully employed for the synthesis of trans-vaccenic acid, demonstrating its utility in producing (E)-alkenes in good yields. researchgate.net

The Henry reaction (nitro-aldol condensation) followed by elimination is another strategy to introduce the (E)-double bond. This method has been used for the regio- and stereospecific synthesis of (E)-9-nitro-octadec-9-enoic acid. nih.gov The initial condensation of a nitroalkane with an aldehyde yields a nitro alcohol, which upon acetylation and subsequent base-induced elimination, stereoselectively forms the (E)-nitroalkene. nih.govacs.org The exclusive formation of the E isomer is often confirmed by 1H NMR spectroscopy, where the alkene proton of E-nitroalkenes shows a characteristic chemical shift. nih.gov

Metal-catalyzed isomerization reactions can also be employed to convert cis-isomers to the more thermodynamically stable trans-isomers, providing another route to the (E)-configuration. vulcanchem.com

Development of Novel Catalytic Reactions in (E)-octadec-2-enoic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of (E)-octadec-2-enoic acid and its derivatives, several novel catalytic reactions have been developed.

Organocatalysis has emerged as a powerful tool. For example, an enantiocontrolled three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters has been reported, which involves an asymmetric, organocatalytic α-selenylation of aldehydes as a key step. researchgate.net This approach highlights the potential of organocatalysts to introduce chirality and functionality in a controlled manner. Bifunctional catalysts, which activate two reactants using different functional groups within the same catalyst, represent a sophisticated approach to catalysis. ethz.ch

Palladium-catalyzed cross-coupling reactions are instrumental in constructing the carbon skeleton of unsaturated fatty acids. For instance, the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid involved a series of palladium-catalyzed cross-coupling reactions to build the dienyne precursor. nih.gov

Ruthenium-catalyzed reactions have also found application. A scalable approach to (2R)‐hydroxyoctadec‐3‐enoic acid utilized a chemoselective trans‐hydrogenation of a functionalized propargylic alcohol precursor with a [Cp*RuCl]4 catalyst. researchgate.net

Alkylaluminium halide-catalyzed ene reactions have been used to functionalize unsaturated fatty acids. For example, the reaction of oleic acid with formaldehyde, catalyzed by Me₂AlCl or EtAl-sesquichloride, yields (E)-9(10)-(hydroxymethyl)octadec-10(8)-enoic acid. uni-oldenburg.de

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and ensuring high purity of the final product are crucial for both academic research and industrial applications. Optimization strategies often involve a careful selection of catalysts, reaction conditions, and purification methods.

For instance, in the synthesis of nitrooleic acid isomers, the choice of base and reaction conditions for the elimination step was critical to avoid decomposition and achieve a clean conversion to the desired (E)-isomer. nih.govacs.org Similarly, in the synthesis of omega-3 fatty acids using the Wittig reaction, it was found that using tetrahydrofuran (B95107) (THF) as the solvent and conducting the coupling at -78°C gave optimal stereoselectivity. researchgate.net

Purification techniques are essential for obtaining high-purity compounds. Flash chromatography on silica (B1680970) gel and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used to purify synthetic fatty acids and their derivatives, often achieving purities greater than 95% and even exceeding 99%. nih.gov

Chemical Modifications and Synthesis of (E)-octadec-2-enoic Acid Derivatives

The presence of the carboxylic acid group and the carbon-carbon double bond in (E)-octadec-2-enoic acid provides two key sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse functionalities.

Esterification and Amidation Reactions for Functionalization

The carboxylic acid moiety is readily converted into esters and amides, which can alter the molecule's physical properties and biological activity.

Esterification is a common functionalization reaction. For example, (E)-octadec-9-enoic acid (elaidic acid) can be esterified as part of the synthesis of N-lipidated amino acids and peptides. mdpi.com The synthesis of α-hydroxy-(E)-β,γ-unsaturated esters also highlights the importance of this functional group. researchgate.net In some synthetic routes, the ester group serves as a protecting group for the carboxylic acid, which is later hydrolyzed in the final step. acs.org

Amidation reactions are used to create amide derivatives, which have applications in various fields. For instance, new amide derivatives of (E)-octadec-9-enoic acid have been synthesized and evaluated as corrosion inhibitors. tandfonline.com The synthesis typically involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with an appropriate amine. tandfonline.com

| Derivative Type | Reagents | Key Transformation | Reference |

| Esters | Alcohols, Acid catalyst | Carboxylic acid to ester | researchgate.netmdpi.com |

| Amides | Thionyl chloride, Amines | Carboxylic acid to amide | tandfonline.com |

Addition and Hydrogenation Reactions on the Unsaturated Bond

The carbon-carbon double bond in (E)-octadec-2-enoic acid is susceptible to various addition and reduction reactions.

Addition reactions allow for the introduction of new functional groups across the double bond. For example, α,β-unsaturated acids can undergo addition reactions with halogens like chlorine or bromine to form dihalo acids. The electron-withdrawing nature of the nitro group in nitroalkene derivatives of oleic acid makes the β-carbon electrophilic and susceptible to Michael addition reactions with nucleophiles. nih.gov

Hydrogenation of the double bond is a common transformation that converts the unsaturated fatty acid to its saturated counterpart, stearic acid. nih.gov This reaction is often carried out using a catalyst such as palladium on carbon (Pd/C). uni-oldenburg.de The hydrogenation of various positional and configurational isomers of octadecenoic acid has been studied, revealing that the rate and extent of hydrogenation can depend on the position and stereochemistry of the double bond. nih.gov For example, a rumen Fusocillus sp. was found to hydrogenate a range of cis- and trans-octadecenoic acid isomers to stearic acid. nih.gov

| Reaction Type | Reagents/Catalysts | Product | Reference |

| Halogenation | Cl₂, Br₂ | Dihalo-octadecanoic acid | |

| Michael Addition | Nucleophiles (on nitro-derivatives) | β-substituted octadecanoic acid derivative | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Stearic acid | uni-oldenburg.de |

Oxidation and Reduction Transformations of the Carboxyl Group

The carboxyl group of (E)-octadec-2-enoic acid, an α,β-unsaturated carboxylic acid, is a key site for chemical transformations, allowing for its conversion into a variety of other functional groups. These modifications can alter the molecule's physical properties and biological activity. Both reduction and oxidation reactions have been explored, leading to valuable compounds such as allylic alcohols or, through more complex pathways, other molecular structures.

Reduction of the Carboxyl Group

The selective reduction of the carboxylic acid function in α,β-unsaturated systems to an alcohol, while preserving the carbon-carbon double bond, is a significant synthetic challenge. Traditional reducing agents like lithium aluminum hydride often reduce both the carboxyl group and the double bond. However, modern catalytic methods have been developed to achieve this transformation with high selectivity.

Biocatalytic systems have emerged as a robust solution for the reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgrsc.org Carboxylic acid reductases (CARs) are enzymes that can convert carboxylic acids into aldehydes. In engineered E. coli cells, these enzymes can be part of a multi-step process. rsc.org For the specific conversion to allylic alcohols, an in vitro two-enzyme system combining a CAR with a glucose dehydrogenase (GDH) has proven effective. The CAR first reduces the carboxylic acid to an aldehyde intermediate, and the GDH, which also serves to recycle the NADP(H) cofactor, then reduces the aldehyde to the final allylic alcohol. rsc.orgrsc.org This method provides high conversion rates for a variety of α,β-unsaturated acids. rsc.org

Catalytic hydrosilylation using earth-abundant metals offers another pathway. A manganese(I)-based catalyst, [MnBr(CO)₅], has been used to reduce various carboxylic acids to alcohols using phenylsilane (B129415) (PhSiH₃) as a mild reducing agent. nih.gov While effective for many saturated and aromatic carboxylic acids, this method proved less selective for α,β-unsaturated substrates like trans-2-hexenoic acid, which resulted in a mixture of products, indicating potential challenges for its application to (E)-octadec-2-enoic acid. nih.gov

Oxidation and Decarboxylation-Oxidation Reactions

Direct oxidation of the carboxyl group is generally not feasible without cleaving the molecule. However, transformations involving the carboxyl group functionality, often in concert with the adjacent double bond, have been developed.

One such transformation is an iron-catalyzed domino decarboxylation-oxidation reaction. This process converts α,β-unsaturated carboxylic acids into methyl ketones using ambient air as the oxidant. rsc.orgrsc.org The reaction is believed to proceed through the decarboxylation of the starting acid to form an olefin intermediate (a styrene (B11656) in the case of cinnamic acid derivatives), which is then subjected to a Wacker-type oxidation to yield the methyl ketone. rsc.org This method represents a significant modification of the original carbon skeleton, initiated by the removal of the carboxyl group.

Another catalytic oxidation reaction utilizes a nickel oxide hydroxide (B78521) catalyst with commercial bleach (NaOCl) to convert α,β-unsaturated carboxylic acids into epoxy acids. acs.org In this system, the carboxylic acid functional group is thought to bind to the surface of the heterogeneous catalyst, positioning the α,β-double bond for epoxidation. acs.org This demonstrates how the carboxyl group can direct reactivity at other sites within the molecule.

Finally, more aggressive oxidation can lead to the cleavage of the carbon-carbon double bond itself. Oxidative scission of oleic acid ((Z)-octadec-9-enoic acid) using strong oxidants like ozone is a well-known industrial route to produce azelaic acid and nonanoic acid. thieme-connect.de This type of transformation, while not directly acting on the carboxyl group, results in a complete breakdown of the parent C18 chain into shorter, functionalized molecules.

Synthesis of Structural Analogues for Mechanistic Investigations

The synthesis of structural analogues of (E)-octadec-2-enoic acid is crucial for investigating structure-activity relationships, understanding biological mechanisms, and developing new applications. By systematically modifying the molecule's structure—such as by introducing new functional groups, altering the position of the double bond, or derivatizing the carboxyl group—researchers can probe its function and tune its properties.

A prominent strategy for creating analogues is the introduction of a nitro group, which has led to the discovery of potent signaling molecules. The regio- and stereospecific synthesis of nitro-oleic acids, such as (E)-9-nitrooctadec-9-enoic acid and (E)-10-nitrooctadec-9-enoic acid , has been accomplished to study their roles as endogenous ligands for the peroxisome proliferator-activated receptor γ (PPARγ) and as nitric oxide (NO) donors. acs.orgresearchgate.netnih.gov The core of these syntheses is often a Henry nitroaldol reaction, where a nine-carbon nitro-alkane is condensed with a nine-carbon aldehyde, followed by dehydration to form the nitroalkene. acs.org To achieve this, the carboxylic acid functionality is typically protected as a methyl or allyl ester during the synthesis. researchgate.netnih.gov

Another important class of analogues involves hydroxylation at different positions of the carbon chain. For instance, (2E)-18-hydroxyoctadec-2-enoic acid has been synthesized to investigate its anticancer properties. Its synthesis can be achieved via a Wittig reaction, where a C16 aldehyde is reacted with a phosphonium (B103445) ylide derived from ethyl bromoacetate (B1195939) to form ethyl (2E)-octadec-2-enoate, which is then hydrolyzed to the final acid.

Modification of the carboxyl group itself is a common method for creating analogues. For example, (E)-octadec-9-enoic acid has been converted into a series of amide derivatives to study their efficacy as corrosion inhibitors for mild steel. rsc.org This involves first activating the carboxylic acid by converting it to an acyl chloride with thionyl chloride, followed by reaction with various aromatic amines (e.g., 1-aminoanthraquinone) to form the corresponding amides. rsc.org Although this study used a different isomer, the synthetic principle is directly applicable to (E)-octadec-2-enoic acid for creating analogues for mechanistic evaluation in various fields.

The following table summarizes key structural analogues that have been synthesized for mechanistic studies, along with their synthetic precursors and the primary purpose of their investigation.

| Structural Analogue | Key Precursors/Reaction | Purpose of Investigation | Reference |

|---|---|---|---|

| (E)-9-Nitrooctadec-9-enoic Acid | 9-oxononanoic acid, 1-nitrononane (B3049831) (via Henry Reaction) | Investigation of PPARγ activation and nitric oxide donation | acs.org |

| (E)-10-Nitrooctadec-9-enoic Acid | Nonanal, Methyl 9-nitro-nonanoate (via Henry Reaction) | Investigation of PPARγ activation and nitric oxide donation | acs.org |

| (2E)-18-Hydroxyoctadec-2-enoic Acid | Hexadecanal, Ethyl bromoacetate (via Wittig Reaction) | Evaluation of anticancer properties | |

| N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)oleamide | (E)-octadec-9-enoyl chloride, 1-Aminoanthraquinone | Study of corrosion inhibition mechanisms | rsc.org |

Advanced Analytical Methodologies for E Octadec 2 Enoic Acid Detection and Characterization

Chromatographic Separation Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids. nih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required to convert (E)-octadec-2-enoic acid into a more volatile form, most commonly a fatty acid methyl ester (FAME). This is often achieved through reaction with reagents like boron trifluoride (BF₃) in methanol (B129727).

Once derivatized, the FAME is introduced into the GC system, where it is vaporized and separated from other compounds on a capillary column. The choice of column is critical; polar capillary columns (e.g., those with a cyanopropyl polysiloxane stationary phase like a DB-23) are often used for the separation of fatty acid isomers, including geometric (E/Z) isomers. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. Quantification is achieved by comparing the peak area of the compound to that of a known amount of an internal standard. nih.gov

Table 1: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description | Typical Condition/Value |

|---|---|---|

| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | BF₃/Methanol or HCl/Methanol |

| GC Column | Stationary phase for separation | Polar capillary column (e.g., DB-23, SP-2560) |

| Injector Temperature | Temperature to vaporize the sample | 250-260 °C |

| Oven Temperature Program | Gradient to separate compounds by boiling point | Initial temp 50-100°C, ramp to 240-250°C |

| Carrier Gas | Inert gas to move sample through the column | Helium or Hydrogen |

| Ionization Mode | Method for creating ions in the MS | Electron Ionization (EI) at 70 eV |

| Detector | Mass analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), offer robust alternatives for analyzing (E)-octadec-2-enoic acid without the need for derivatization. These techniques are particularly well-suited for thermally labile compounds and can be readily coupled to mass spectrometry (LC-MS). researchgate.net

The most common approach is reversed-phase (RP) HPLC, where a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. sielc.comsielc.com For the analysis of (E)-octadec-2-enoic acid, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, with a small amount of acid (e.g., phosphoric acid, formic acid) added to ensure the carboxylic acid remains in its protonated, less polar form, thereby improving peak shape and retention. sielc.comsielc.comapiservices.biz UHPLC systems utilize columns with smaller particle sizes (<2 µm), allowing for faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com Detection can be accomplished using a UV detector, as the α,β-unsaturated carbonyl system of (E)-octadec-2-enoic acid absorbs UV light (typically around 215 nm), or more selectively and sensitively with a mass spectrometer (LC-MS/MS). researchgate.netapiservices.biz

The molecule (E)-octadec-2-enoic acid is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As such, enantiomeric separation is not applicable.

However, it does have a geometric isomer, or diastereomer: (Z)-octadec-2-enoic acid. The separation of these E/Z isomers is a crucial analytical challenge. While specialized chiral stationary phases (CSPs) are designed for enantiomers, their high selectivity can sometimes be exploited for difficult diastereomeric separations. chiraltech.com More commonly, the separation of (E)- and (Z)-fatty acid isomers is effectively achieved using standard high-resolution chromatographic techniques. Silver ion chromatography (Ag-HPLC) is a powerful method where the stationary phase is impregnated with silver ions, which interact differently with the cis and trans double bonds, allowing for their separation. Additionally, high-efficiency capillary GC columns with polar stationary phases, as mentioned in section 4.1.1, are highly effective at resolving geometric isomers of fatty acids.

Analyzing (E)-octadec-2-enoic acid in complex samples like tissues, plasma, or plant extracts requires robust method development to isolate the analyte from interfering substances. researchgate.netnih.gov A typical workflow involves several key steps:

Lipid Extraction: The first step is to extract the total lipid fraction from the sample. Common methods include the Folch extraction (chloroform/methanol) or the Bligh-Dyer extraction (chloroform/methanol/water). researchgate.net

Saponification: If the fatty acid is present in esterified forms (e.g., triglycerides, phospholipids), a saponification step (hydrolysis with a strong base like KOH) is necessary to liberate the free fatty acid.

Purification: Solid-phase extraction (SPE) is often employed to clean up the sample and isolate the fatty acid fraction from other lipid classes.

Derivatization (for GC-MS): As described previously, conversion to FAMEs is performed to enhance volatility for GC analysis.

Instrumental Analysis: The purified and prepared sample is then analyzed by a validated GC-MS or LC-MS method. researchgate.net

The development of such methods must account for potential issues like analyte degradation, recovery efficiency, and matrix effects, often requiring the use of internal standards, preferably isotopically labeled versions of the analyte, for accurate quantification. researchgate.net

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the compound, spectroscopy provides definitive structural information. For (E)-octadec-2-enoic acid, Nuclear Magnetic Resonance (NMR) is the most powerful tool for complete structural elucidation.

NMR spectroscopy provides unambiguous information about the carbon skeleton and the position and geometry of the double bond. Both ¹H NMR and ¹³C NMR are employed for a full characterization. The key diagnostic signals for (E)-octadec-2-enoic acid are those associated with the α,β-unsaturated carboxylic acid moiety.

In the ¹H NMR spectrum, the protons on the double bond (H-2 and H-3) appear as distinct multiplets in the vinyl region (δ 5.8-7.1 ppm). A crucial piece of information is the coupling constant (J) between these two protons. For the (E) or trans configuration, a large coupling constant of approximately 15.6 Hz is observed. mdpi.com This allows for clear differentiation from the (Z) or cis isomer, which would exhibit a smaller coupling constant.

In the ¹³C NMR spectrum, the carbonyl carbon (C-1) is observed downfield (around δ 172 ppm), while the carbons of the double bond (C-2 and C-3) appear in the δ 120-155 ppm range. mdpi.com The remaining methylene (B1212753) carbons of the long alkyl chain produce a series of overlapping signals in the upfield region of the spectrum.

Table 2: Representative NMR Data for the (E)-alk-2-enoic Acid Moiety

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Diagnostic Feature |

|---|---|---|---|

| ¹H | H-2 (α-proton) | ~5.82 | Large coupling constant (³J ≈ 15.6 Hz) confirms (E) geometry mdpi.com |

| ¹H | H-3 (β-proton) | ~7.09 | |

| ¹³C | C-1 (Carboxyl) | ~172.5 | Carbonyl carbon signal |

| ¹³C | C-2 (α-carbon) | ~120.8 | Olefinic carbon signals |

| ¹³C | C-3 (β-carbon) | ~152.7 |

Note: Chemical shifts are based on analogous compounds like (E)-dec-2-enoic acid and may vary slightly. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the functional group identification and structural elucidation of (E)-octadec-2-enoic acid. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For (E)-octadec-2-enoic acid, characteristic absorption bands confirm its key functional groups. The α,β-unsaturation influences the position of the carbonyl and C=C stretching frequencies.

C=O Stretch: The carbonyl group of the carboxylic acid in α,β-unsaturated compounds typically appears in the range of 1700-1750 cm⁻¹.

C=C Stretch: The trans (E) carbon-carbon double bond exhibits a stretching vibration that is distinct from its cis (Z) counterpart.

O-H Stretch: The hydroxyl group of the carboxylic acid presents as a broad absorption band.

C-H Stretch: Vibrations corresponding to the long alkyl chain are also observable.

The entire IR spectrum, particularly the 600 - 1400 cm⁻¹ range known as the fingerprint region, can be used for comparative analysis of molecules.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the carbon backbone and double bonds of fatty acids.

Key Raman bands for unsaturated fatty acids like (E)-octadec-2-enoic acid include:

C=C Stretch: The C=C stretching vibration is a prominent feature, with its exact position and intensity providing information about the degree of unsaturation. For cis-isomers, this band is typically found around 1655 cm⁻¹.

=C-H Bend: The bending vibrations of the hydrogens attached to the double bond are also characteristic.

Raman microspectroscopy can even be used to investigate the heterogeneity of unsaturation within lipid structures at a subcellular level.

Interactive Data Table: Key Vibrational Bands for (E)-octadec-2-enoic Acid Analysis

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Significance |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1750 | ~1746 | Confirms carboxylic acid functionality; position influenced by α,β-unsaturation. |

| Alkene (C=C) | Stretching | Varies | ~1655 | Indicates presence of a double bond; distinguishes between saturated and unsaturated acids. |

| Carboxylic Acid (O-H) | Stretching | Broad, 2500 - 3300 | Not prominent | Confirms the acidic proton. |

| Alkyl (C-H) | Stretching | 2850 - 3000 | 2800 - 3000 | Characteristic of the long hydrocarbon chain. |

| Alkene (=C-H) | Bending (out-of-plane) | Varies | ~1266 | Can help confirm the trans configuration of the double bond. |

| Methylene (CH₂) | Scissoring/Bending | ~1465 | ~1440 | Relates to the long alkyl chain structure. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the definitive identification and structural elucidation of (E)-octadec-2-enoic acid. It provides highly accurate mass measurements, enabling the determination of the elemental composition.

The exact mass of (E)-octadec-2-enoic acid (C₁₈H₃₄O₂) is 282.25588 Da. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) on HRMS platforms provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation patterns of unsaturated fatty acid isomers can be complex but highly informative. While traditional collision-induced dissociation (CID) of fatty acids often results in minimal fragmentation, primarily showing losses of water or carbon dioxide, more advanced fragmentation techniques can pinpoint the location of the double bond. Techniques like electron-activated dissociation (EAD) can generate diagnostic fragments by cleaving carbon-carbon bonds along the acyl chain, allowing for the precise assignment of the double bond position.

For instance, in the analysis of C18:1 isomers, specific fragment ions can differentiate between a Δ9 and a Δ11 double bond. This capability is crucial for distinguishing (E)-octadec-2-enoic acid from its various positional and geometric isomers.

Interactive Data Table: HRMS Data for (E)-octadec-2-enoic Acid

| Parameter | Value | Significance |

| Molecular Formula | C₁₈H₃₄O₂ | Defines the elemental composition. |

| Monoisotopic Mass | 282.25588 Da | Allows for high-confidence identification and differentiation from other molecules. |

| Common Adducts (ESI) | [M-H]⁻, [M+Na]⁺, [M+H]⁺ | The observed ion in the mass spectrometer, depending on the ionization mode. |

| Key Fragmentation Pathways (MS/MS) | Loss of H₂O, Loss of CO₂ | Common neutral losses from the carboxylic acid group. |

| Isomer-Specific Fragments | Dependent on fragmentation technique (e.g., EAD) | Can reveal the precise location of the C=C double bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The key to the UV-Vis absorption of (E)-octadec-2-enoic acid is its α,β-unsaturated carbonyl system, which acts as a chromophore.

This conjugated

Biological Roles and Interactions of E Octadec 2 Enoic Acid in Non Human Systems

Metabolic Transformations and Fate in Microbial Communities

Microbial communities possess diverse metabolic capabilities that can transform fatty acids like (E)-octadec-2-enoic acid. While direct studies on the metabolic fate of (E)-octadec-2-enoic acid in complex microbial ecosystems are not extensively detailed in the provided search results, general principles of fatty acid metabolism in microbes can be inferred. Microorganisms can utilize fatty acids as carbon and energy sources through pathways such as β-oxidation. nih.govacs.org

Some gut microbes, for instance, are known to produce hydroxy fatty acids from linoleic acid. ebi.ac.uk Lactobacillus plantarum can convert linoleic acid into metabolites like 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-hydroxy-octadecanoic acid (HYB). ebi.ac.uk While not a direct transformation of (E)-octadec-2-enoic acid, this demonstrates the capacity of gut microbiota to modify 18-carbon fatty acids. The metabolic potential of microbial communities is vast, with shotgun metagenomics studies revealing a multitude of genes associated with carbohydrate, amino acid, and lipid metabolism in diverse environments like soda lakes. mdpi.complos.org These communities harbor enzymes capable of a wide range of biochemical transformations. mdpi.com

Physiological Functions in Plant Systems (e.g., lipid metabolism, signaling)

In plant systems, 18-carbon fatty acids, collectively known as octadecanoids, are crucial molecules involved in various physiological processes. They are integral to lipid metabolism, serving as components of cellular membranes and as energy reserves. nih.govoup.com More significantly, they act as precursors for a wide array of signaling molecules called oxylipins, which regulate plant growth, development, and responses to both biotic and abiotic stress. nih.govmdpi.com

The jasmonate pathway, a well-studied signaling cascade in plants, originates from the octadecanoid, α-linolenic acid. nih.govacs.org While the direct role of (E)-octadec-2-enoic acid in this specific pathway is not highlighted, the broader context of octadecanoids as signaling precursors is well-established. nih.gov For instance, the interaction of conjugated octadecanoids with nitric oxide can lead to the formation of nitro fatty acids (NO2-FAs) in plants. acs.org These NO2-FAs, such as nitro-oleic acid and nitro-linolenic acid, have been identified as important signaling molecules in plant development and stress responses. researchgate.net

Recent research also points to the role of other oxylipins, like ketols, in regulating processes such as flowering, germination, and plant-symbiont interactions. mdpi.com Although specific functions of (E)-octadec-2-enoic acid are not detailed, its structural similarity to other bioactive fatty acids suggests potential involvement in these complex signaling networks.

Ecological Significance in Inter-Species Communication (e.g., pheromonal roles, allelopathy)

Fatty acids and their derivatives play a significant role in chemical communication between organisms. In some cases, hydroxy acids themselves can act as pheromones without being converted to more volatile lactones. rsc.org For example, (E)-9-hydroxydec-2-enoic acid is a component of the queen retinue pheromone in honeybees (Apis mellifera). rsc.org This highlights the potential for unsaturated fatty acids with a similar structural motif, like (E)-octadec-2-enoic acid, to function as chemical signals. Pheromones, which are chemical messengers used for communication within a species, can influence a range of behaviors including attraction, aggression, and alarm signaling. slu.seresearchgate.net

In the context of allelopathy, the chemical inhibition of one species by another, certain fatty acids have been identified as active allelochemicals. For example, aqueous root extracts of Verbesina encelioides have shown allelopathic effects, and analysis of these extracts has identified various fatty acid derivatives. researchgate.net Studies have shown that compounds like (9Z)-octadec-9-enoic acid can inhibit the growth of competing phytoplankton, suggesting a role for C18 fatty acids in mediating competitive interactions in aquatic ecosystems. researchgate.net While direct evidence for (E)-octadec-2-enoic acid's role in allelopathy is not provided, the known activity of structurally similar compounds makes it a plausible candidate for such interactions.

Molecular Interactions with Non-Human Proteins, Enzymes, and Cellular Components

The biological activity of fatty acids often stems from their interactions with proteins and other cellular components. These interactions can be non-covalent, such as hydrogen bonding and hydrophobic interactions, or covalent. frontiersin.org The electrophilic nature of some fatty acid derivatives allows them to form adducts with nucleophilic residues on proteins, such as cysteine and histidine, thereby modulating protein function. researchgate.net

For instance, nitro fatty acids (NO2-FAs), which can be formed from octadecanoids, are known to react with proteins to regulate signaling pathways. researchgate.net These interactions can influence the activity of transcription factors and enzymes involved in cellular stress responses. nih.gov While specific protein targets for (E)-octadec-2-enoic acid are not explicitly identified in the provided search results, the general principles of fatty acid-protein interactions suggest that it could bind to and modulate the function of various proteins in non-human organisms. beilstein-journals.orginrs.ca The presence of a reactive α,β-unsaturated carbonyl system in (E)-octadec-2-enoic acid makes it a potential Michael acceptor, a common motif in molecules that interact with biological nucleophiles. nih.gov

Bioactivity Studies in In Vitro and In Vivo Non-Mammalian Models

Studies using non-mammalian models have provided insights into the bioactivity of various fatty acids. In the nematode Caenorhabditis elegans, certain compounds have been shown to activate cytoprotective gene expression, indicating a role in stress response pathways. nih.gov

In the context of antimicrobial activity, various fatty acids have been shown to inhibit the growth of pathogenic microbes. For example, linolenic acid has demonstrated inhibitory activity against bacteria such as Bacillus cereus and Staphylococcus aureus at low concentrations. nih.gov While direct bioactivity data for (E)-octadec-2-enoic acid is limited in the provided results, the known antimicrobial properties of other C18 fatty acids suggest a potential for similar activity. nih.gov For instance, metabolites produced by the gut bacterium Lactobacillus plantarum from linoleic acid have been found to possess antimicrobial functions. ebi.ac.uk

Involvement in Non-Pathogenic Microbe-Host Interactions

The interaction between hosts and their resident non-pathogenic microbes is a complex and crucial aspect of biology. interesjournals.orgfrontiersin.org Microbes can produce a vast array of metabolites that influence host physiology. copernicus.org For instance, gut bacteria can produce short-chain fatty acids that serve as an energy source for the host. interesjournals.org

Non-pathogenic microbes can also protect the host from pathogens through various mechanisms, including competition for resources and the production of antimicrobial compounds. mdpi.com The composition of the microbiome and its metabolic output can significantly impact host health. interesjournals.org While a direct role for (E)-octadec-2-enoic acid in these specific interactions is not explicitly detailed, the general importance of fatty acid metabolism in microbe-host communication is evident. Plant-associated microbes, for example, can produce phytohormones that promote plant growth. scielo.br These interactions are often mediated by a complex interplay of chemical signals, which can include fatty acid derivatives.

Theoretical and Computational Studies of E Octadec 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of molecules like (E)-octadec-2-enoic acid. tandfonline.comrsc.org For a molecule with its specific structure—an 18-carbon chain with a carboxylic acid group and a trans double bond between carbons 2 and 3 (an α,β-unsaturated system)—these calculations can elucidate key electronic properties.

The reactivity of α,β-unsaturated carbonyl compounds is influenced by the conjugated system formed by the alkene and the carbonyl group. This conjugation leads to delocalization of π-electrons, creating electrophilic centers that are susceptible to nucleophilic attack, such as Michael-type additions. nih.gov

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (E)-octadec-2-enoic acid, the oxygen atoms of the carboxylic group would be regions of high negative potential, while the carbonyl carbon and the β-carbon of the double bond would be key electrophilic sites. tandfonline.com

Atomic Charges: Calculations like Mulliken atomic charge distribution provide quantitative values for the partial charges on each atom, offering a more detailed picture of the molecule's polarity and reactive sites. scielo.brscielo.br

A DFT study on a similar molecule, octadec-9-enoic acid (oleic acid), using the B3LYP functional and 6-311G++(d,p) basis set, provides a template for the expected outcomes for (E)-octadec-2-enoic acid. tandfonline.comresearchgate.net Such studies yield optimized molecular geometries, vibrational frequencies, and electronic properties like the HOMO-LUMO gap. tandfonline.com

| Mulliken Charge on C=O | Partial charge on the carbonyl carbon | +0.5 to +0.7 e | scielo.brscribd.com |

Note: These values are illustrative and based on general data for similar molecules. Specific calculations for (E)-octadec-2-enoic acid would be required for precise data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of fatty acids over time. acs.org These simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic behavior of (E)-octadec-2-enoic acid in various environments, such as in solution or as part of a lipid aggregate. rsc.org

MD simulations can reveal:

Intermolecular Interactions: In condensed phases, fatty acids interact through hydrogen bonds (via the carboxylic acid groups) and van der Waals forces (along the hydrocarbon tails). mdpi.com MD simulations can characterize the formation and lifetime of hydrogen-bonded dimers, which are common for carboxylic acids, and model the packing of molecules in aggregates or on surfaces. mdpi.comacs.org

Behavior in Bilayers: When incorporated into a lipid bilayer, a biological membrane model, MD simulations can predict the orientation of the fatty acid, its effect on membrane fluidity, thickness, and the area per lipid. rsc.orgnih.govuci.edu The presence of the α,β-unsaturation might introduce specific packing constraints or interactions within the membrane's headgroup region.

Force fields like GROMOS and AMBER are commonly used for simulating biomolecules, including lipids. rsc.org Studies on the self-assembly of lipid bilayers and the behavior of fatty acids at interfaces provide a clear blueprint for how (E)-octadec-2-enoic acid would be investigated. rsc.orgacs.org

Computational Spectroscopic Data Prediction and Comparison with Experimental Results

Computational methods can predict various spectroscopic data, which can then be compared with experimental measurements to validate the computed structures and electronic properties. rsc.org

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scielo.brscielo.br These calculated frequencies and their intensities can be compared to experimental FT-IR and Raman spectra. A study on α-linolenic acid, another C18 fatty acid, demonstrated excellent agreement between DFT-calculated vibrational modes and experimental Raman data, allowing for a complete assignment of the spectral bands. scielo.brscielo.brscribd.com For (E)-octadec-2-enoic acid, characteristic peaks for the C=O stretch, C=C stretch, and O-H stretch of the carboxylic acid dimer would be of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using quantum chemical methods, often employing the GIAO (Gauge-Independent Atomic Orbital) method. Comparing these predicted shifts with experimental NMR data is a powerful way to confirm the molecule's structure and conformation in solution. mdpi.comdoi.org Studies combining DFT and NMR have been used to elucidate the structures of unsaturated fatty acids in different solvents, revealing details about aggregation and hydrogen bonding. mdpi.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Fatty Acid (α-Linolenic Acid)

| Vibrational Mode | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Reference |

|---|---|---|---|

| C=C Stretch | 1656 | 1660 | scielo.brscielo.br |

| CH₂ Scissoring | 1441 | 1440 | scielo.brscielo.br |

| C=O Stretch | ~1710 (in dimer) | (Calculation dependent) | scielo.brscielo.br |

Note: This table is illustrative, using data for α-linolenic acid to show the typical level of agreement between experimental and computed values. The C=O stretch is highly dependent on the state (monomer vs. dimer).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For (E)-octadec-2-enoic acid, QSAR models could be developed to predict various non-clinical bioactivities, such as antimicrobial or antifungal effects, based on its physicochemical properties and structural descriptors.

The process involves:

Data Collection: Gathering a dataset of fatty acids and their derivatives with measured activity against a specific endpoint (e.g., minimum inhibitory concentration against Staphylococcus aureus). nih.govacademax.com

Descriptor Calculation: For each molecule in the dataset, including (E)-octadec-2-enoic acid, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building and Validation: Statistical methods are used to build a mathematical model that links the descriptors to the observed activity. Such models have been successfully developed for the antimicrobial activity of fatty acids and their derivatives. nih.govnih.govacademax.com

A QSAR study on the antimicrobial activity of fatty acids found that properties like carbon chain length and degree of unsaturation were key influencers of activity. nih.gov The position of the double bond, as in the case of the α,β-unsaturation in (E)-octadec-2-enoic acid, would be a critical descriptor in such a model.

Docking Studies with Non-Human Receptor Targets and Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as (E)-octadec-2-enoic acid) when bound to a second molecule (a receptor, typically a protein). texilajournal.comsemanticscholar.org This method is invaluable for generating hypotheses about the molecular basis of a fatty acid's biological effects by examining its interactions with non-human enzyme or receptor targets.

Potential non-human targets for docking studies with (E)-octadec-2-enoic acid could include:

Fatty Acid Binding Proteins (FABPs): These proteins are responsible for the transport of fatty acids within cells. biorxiv.orgbiorxiv.org Docking studies can predict the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) of (E)-octadec-2-enoic acid within the binding pocket of various FABP isoforms from different species. acs.orgnih.govresearchgate.net

Enzymes Involved in Lipid Metabolism: Enzymes such as cyclooxygenases, lipoxygenases, or fatty acid synthases from non-human organisms could be used as targets to explore potential inhibitory or modulatory effects. nih.gov

Microbial Enzymes: To investigate potential antimicrobial mechanisms, docking could be performed against essential bacterial or fungal enzymes. For instance, studies have docked fatty acids into the active sites of enzymes like caspase-3 to explore apoptosis-inducing potential. texilajournal.com

The results of a docking simulation are typically summarized in a scoring function, which estimates the binding free energy, and a visual representation of the binding pose, which shows the key amino acid residues involved in the interaction.

Table 3: Illustrative Docking Results for a Fatty Acid with a Target Protein

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Reference |

|---|---|---|---|---|

| Fatty Acid Synthase (FASN) | Orlistat (fatty acid derivative) | -8.0 to -10.0 | Ser2308, His2481, Asp2338 | nih.gov |

| Fatty Acid Binding Protein 3 (FABP3) | Oleic Acid | -6.0 to -8.0 | Arg126, Tyr128, Phe16 | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Oleic Acid | (IC₅₀ = 6.2 µM) | (Docking would reveal specific residues) | nih.govwiley.com |

Note: This table provides examples of docking studies with similar molecules to illustrate the type of data generated. The binding energy and interacting residues are specific to the particular protein-ligand complex.

Advanced Research Applications of E Octadec 2 Enoic Acid Non Human/non Clinical

Utilization as a Building Block in Organic and Polymer Synthesis

(E)-octadec-2-enoic acid serves as a valuable organic building block, a foundational molecule used for the construction of more complex molecular architectures. Its carboxylic acid group and the reactive double bond allow for a variety of chemical transformations, making it a versatile substrate in organic synthesis.

One notable application is in the synthesis of derivatives with specific functionalities. For instance, the related compound (E)-octadec-9-enoic acid (elaidic acid) has been used to synthesize novel amide derivatives. tandfonline.com This process typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine to form the amide bond. tandfonline.com This general approach can be applied to (E)-octadec-2-enoic acid to create a library of new compounds with potential applications in various fields.

In polymer science, fatty acids and their derivatives are explored as renewable feedstocks for the production of biodegradable polymers. The incorporation of long-chain fatty acids like (E)-octadec-2-enoic acid into polymer backbones can impart desirable properties such as flexibility and hydrophobicity. Research into a related compound, (2E)-18-hydroxyoctadec-2-enoic acid, highlights its potential as a monomer for biodegradable plastics. The presence of both a hydroxyl and a carboxyl group allows it to participate in polymerization reactions, forming polyesters that are more environmentally friendly than traditional synthetic plastics.

Integration into Novel Material Science Formulations and Engineering

The unique properties of (E)-octadec-2-enoic acid and its derivatives make them attractive for integration into advanced materials. Research on similar fatty acids has demonstrated their potential in creating materials with novel functionalities.

One area of exploration is the development of environmentally friendly antifouling agents. Biofouling, the accumulation of microorganisms on submerged surfaces, is a significant problem in marine industries. Fatty acids and their derivatives have shown promise as non-toxic alternatives to traditional antifouling paints, which often contain harmful heavy metals.

Furthermore, derivatives of unsaturated fatty acids are being investigated for their use in industrial lubricants and surfactants. atamanchemicals.com The long hydrocarbon chain provides lubricity, while the polar carboxylic acid group can be modified to create emulsifying agents. For example, amides derived from (E)-octadec-9-enoic acid have been synthesized and evaluated for their potential as corrosion inhibitors for mild steel. tandfonline.com These compounds can form a protective layer on the metal surface, preventing corrosion in acidic environments. tandfonline.com

Biotechnological Production Platforms and Metabolic Engineering Strategies for Enhanced Yields

While chemical synthesis is a viable route for producing (E)-octadec-2-enoic acid, there is growing interest in developing biotechnological production platforms. Metabolic engineering of microorganisms offers a promising approach for the sustainable and efficient synthesis of specific fatty acids.

Researchers are actively exploring the modification of fatty acid biosynthesis pathways in various organisms, including bacteria like Escherichia coli and oleaginous fungi such as Aspergillus oryzae. nih.govplos.org These efforts often involve the introduction of genes from other organisms to create novel pathways or the overexpression of key enzymes to increase the production of desired fatty acids. nih.govplos.org For instance, the co-expression of specific desaturases and elongases has been used to produce long-chain polyunsaturated fatty acids. nih.gov

Strategies to enhance the yield of fatty acids in engineered microbes include:

Deletion of competing pathways : By removing metabolic pathways that divert precursors away from fatty acid synthesis, more resources can be channeled towards the desired product. plos.org

Introduction of heterologous pathways : Expressing genes from other organisms can enable the production of novel fatty acids not naturally synthesized by the host organism. plos.org

Enhancing precursor and cofactor supply : Optimizing central carbon metabolism can increase the availability of the building blocks and energy required for fatty acid synthesis. plos.org

These metabolic engineering strategies are not only aimed at increasing the total amount of fatty acids but also at controlling the composition, such as chain length and degree of saturation, to produce specific, high-value fatty acids like (E)-octadec-2-enoic acid. plos.org The production of dihydroxy fatty acids in recombinant E. coli has been reported, demonstrating the potential for creating a wide range of valuable fatty acid derivatives through biotechnology. researchgate.net

Role in Food Science as an Analytical Marker or Component (e.g., lipid profiling, quality control, not consumption safety)

In food science, specific fatty acids can serve as important analytical markers for quality control and lipid profiling. The presence and concentration of certain fatty acids can provide information about the origin, processing, and storage conditions of food products.

(E)-octadec-9-enoic acid (elaidic acid), a well-known trans fatty acid, is often used as a chemical standard in chromatography to identify and quantify trans fats in foods, particularly in partially hydrogenated oils. atamanchemicals.comatamankimya.com This type of analysis is crucial for food labeling and for monitoring changes in food composition. Similarly, (E)-octadec-2-enoic acid can be used as a reference standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) for the detailed analysis of fatty acid profiles in complex mixtures.

The identification of volatile organic compounds (VOCs) is another important aspect of food quality assessment. Fatty acids and their breakdown products can contribute to the aroma and flavor profile of foods. For example, the VOC profile of spoiled tomatoes has been analyzed to identify markers of spoilage, which include various fatty acids and their derivatives. ajol.info

Potential in Agricultural Biotechnology (e.g., plant growth regulation, pest deterrence mechanisms)

Research into the biological activities of fatty acids and related compounds has revealed their potential applications in agricultural biotechnology.

Some fatty acids and their derivatives have been shown to possess plant growth-regulating properties. google.com These compounds can influence various aspects of plant development, although the specific effects of (E)-octadec-2-enoic acid in this context require further investigation.

More extensively studied is the role of fatty acids as pest deterrents and insecticides. Various fatty acids, including oleic acid and linoleic acid, have demonstrated insecticidal activity against a range of insect pests. researchgate.net They can also act as feeding deterrents. researchgate.net The essential oil of Balanites aegyptiaca, which contains (Z)-octadec-9-enoic acid (oleic acid), has shown insecticidal effects against the cowpea weevil, a major pest of stored grains. jfrm.ru The mechanism of action is thought to involve disruption of the insect's neurological system. researchgate.net

Furthermore, plant oxylipins, a family of metabolites derived from polyunsaturated fatty acids, are involved in plant defense against pathogens. nih.gov Some of these compounds exhibit direct antimicrobial activity against bacteria and fungi. nih.gov This suggests that (E)-octadec-2-enoic acid or its derivatives could potentially be developed into novel, biodegradable crop protection agents.

Future Research Directions and Emerging Challenges for E Octadec 2 Enoic Acid Studies

Development of Next-Generation Sustainable Synthesis Routes

The pursuit of environmentally benign and efficient methods for synthesizing (E)-octadec-2-enoic acid is a critical area for future research. Current synthetic methodologies often rely on traditional chemical processes that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The development of next-generation sustainable synthesis routes is essential for both laboratory-scale research and potential industrial applications.

Future efforts should focus on:

Biocatalytic Approaches: Utilizing enzymes, such as lipases and fatty acid hydratases, offers a promising green alternative. acs.orgsciepublish.com Research into novel enzyme discovery, protein engineering to enhance substrate specificity and catalytic efficiency, and the development of one-pot multi-enzyme cascade reactions will be crucial. sciepublish.com For instance, the use of enzymes like those from the oleate (B1233923) hydratase family could be explored for the specific isomerization and hydration of related fatty acids to yield the desired (E)-octadec-2-enoic acid.

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce (E)-octadec-2-enoic acid directly from renewable feedstocks is a highly attractive strategy. nih.govnih.gov This would involve identifying and manipulating the relevant fatty acid biosynthesis and modification pathways within these organisms.

Chemo-enzymatic Strategies: Combining the selectivity of enzymatic reactions with the efficiency of chemical catalysis can provide novel and effective synthetic pathways. sciepublish.com For example, a chemical step could be used to generate a precursor that is then selectively converted to (E)-octadec-2-enoic acid by an enzyme.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable solvents, minimizing energy consumption, and designing for degradation, should be integrated into all new synthetic route development.

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Advantages | Challenges | Key Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, cost, and substrate scope. | Enzyme discovery, protein engineering, process optimization. sciepublish.com |

| Metabolic Engineering | Use of renewable feedstocks, potential for large-scale production. | Complexity of metabolic pathways, host organism tolerance. | Pathway elucidation, genetic tool development, fermentation optimization. nih.gov |

| Chemo-enzymatic Synthesis | Combines the benefits of both chemical and enzymatic catalysis. | Compatibility of reaction conditions, catalyst separation. | Catalyst design, reaction integration, process intensification. sciepublish.com |

| Metathesis Chemistry | Versatility in creating carbon-carbon double bonds. | Catalyst cost and sensitivity, control of stereoselectivity. | Development of robust and selective catalysts, use of renewable starting materials. mdpi.com |

Integration of Multi-Omics Approaches for Holistic Biological Understanding

To gain a comprehensive understanding of the biological roles and mechanisms of action of (E)-octadec-2-enoic acid, the integration of multiple "omics" technologies is indispensable. metwarebio.com A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), can reveal the intricate molecular networks influenced by this fatty acid. nih.govmdpi.com

Key areas for future multi-omics research include:

Transcriptomic and Proteomic Analyses: Investigating changes in gene and protein expression in response to (E)-octadec-2-enoic acid exposure can identify the signaling pathways and cellular processes it modulates. mdpi.com

Metabolomic Studies: Untargeted and targeted metabolomics can reveal broader metabolic shifts that occur as a consequence of (E)-octadec-2-enoic acid metabolism or signaling. nih.gov

Integrative Data Analysis: The major challenge and opportunity lie in the sophisticated bioinformatic analysis required to integrate these large datasets. metwarebio.com This will enable the construction of comprehensive models of the biological impact of (E)-octadec-2-enoic acid.

The following table outlines the potential contributions of different omics technologies.

| Omics Technology | Information Gained | Potential Insights for (E)-octadec-2-enoic Acid |

| Genomics | Genetic variations influencing fatty acid metabolism. | Identification of genes and pathways involved in the synthesis, degradation, and biological effects of (E)-octadec-2-enoic acid. mdpi.com |

| Transcriptomics | Changes in gene expression in response to the compound. | Elucidation of signaling pathways activated or inhibited by (E)-octadec-2-enoic acid. mdpi.com |

| Proteomics | Alterations in protein abundance and post-translational modifications. | Identification of direct protein targets and downstream effector proteins. frontiersin.org |

| Metabolomics/Lipidomics | Comprehensive profile of metabolites and lipids. | Understanding the metabolic fate of (E)-octadec-2-enoic acid and its impact on cellular metabolism. nih.gov |

Exploration of Uncharted Ecological and Metabolic Functions in Diverse Biomes

The ecological distribution and metabolic functions of (E)-octadec-2-enoic acid are largely unknown. Future research should aim to explore its presence and roles in a wide range of environments, from marine and terrestrial ecosystems to the gut microbiome. escholarship.orgresearchgate.net

Promising research avenues include:

Marine Environments: Investigating the production of (E)-octadec-2-enoic acid by marine microorganisms, such as cyanobacteria and aerobic anoxygenic phototrophic bacteria, and its role in marine food webs and biogeochemical cycles. frontiersin.orgmdpi.com

Soil and Plant Ecosystems: Exploring the synthesis of (E)-octadec-2-enoic acid by soil microbes and plants and its potential involvement in plant-microbe interactions, allelopathy, and as a component of plant defense mechanisms. acs.org

Gut Microbiome: The human gut microbiome is a significant source of fatty acid metabolism. escholarship.org Research is needed to determine if gut bacteria produce or modify (E)-octadec-2-enoic acid and how this may impact host metabolism and health.

Extreme Environments: Studying the presence of (E)-octadec-2-enoic acid in extremophiles could reveal novel metabolic pathways and adaptations related to membrane fluidity and stress response. researchgate.net

Advancements in High-Throughput Analytical Methodologies for Comprehensive Profiling

The accurate and efficient quantification of (E)-octadec-2-enoic acid and its isomers is a significant analytical challenge. The development of advanced, high-throughput analytical methods is crucial for progress in all areas of its research. mdpi.com

Future advancements should focus on:

Chromatographic Separations: Improving chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) and gas chromatography (GC), to achieve better separation of (E)-octadec-2-enoic acid from its various cis/trans and positional isomers. molnar-institute.commdpi.com

Mass Spectrometry: Utilizing high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification. acs.orgresearchgate.net The development of novel ionization techniques and fragmentation strategies will be beneficial.

Differential Ion Mobility Spectrometry (DMS): This technology, when coupled with mass spectrometry, can provide an additional dimension of separation for isomeric compounds, which is particularly valuable for fatty acid analysis. acs.org

Automated Sample Preparation: The implementation of automated and high-throughput sample preparation and derivatization methods will increase sample throughput and improve the reproducibility of analytical results. mdpi.com

The table below summarizes key analytical techniques and their potential for advancing (E)-octadec-2-enoic acid research.

| Analytical Technique | Application | Future Development Needs |

| UHPLC-HR-MS/MS | Quantification and structural elucidation in complex biological matrices. molnar-institute.comresearchgate.net | Development of isomer-specific columns and fragmentation libraries. |

| GC-MS | Analysis of volatile fatty acid methyl esters (FAMEs). mdpi.com | Improved derivatization methods for high-throughput screening. |

| CE-MS | Separation of fatty acid isomers with high efficiency. mdpi.com | Enhancement of sensitivity and robustness for routine analysis. |

| DMS-MS | Separation of isomeric lipids that are difficult to resolve by chromatography alone. acs.org | Optimization of DMS parameters for a broader range of fatty acid isomers. |

Computational Design of Functionalized Derivatives for Specific Non-Clinical Applications

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of (E)-octadec-2-enoic acid with tailored properties for specific non-clinical applications. researchgate.net These in silico methods can predict the physicochemical and biological properties of new molecules, thereby accelerating the discovery and development process.

Future computational studies should explore:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of (E)-octadec-2-enoic acid derivatives with their properties, such as their efficacy as corrosion inhibitors or their interactions with specific enzymes. researchgate.net

Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding of (E)-octadec-2-enoic acid derivatives to target proteins and molecular dynamics simulations to understand the stability and dynamics of these interactions. researchgate.net This could be applied to designing inhibitors for industrial enzymes or agents that modulate microbial metabolism.

Density Functional Theory (DFT): Employing DFT calculations to investigate the electronic structure and reactivity of (E)-octadec-2-enoic acid and its derivatives, which can inform the design of molecules with specific chemical properties. researchgate.netnih.gov

Design of Bio-based Materials: Computationally designing polymers or surfactants derived from (E)-octadec-2-enoic acid with desired material properties, such as biodegradability and thermal stability.

Q & A

Q. How is (E)-octadec-2-enoic acid synthesized, and what methodological considerations ensure high yield and purity?

(E)-Octadec-2-enoic acid can be synthesized via esterification of octadec-2-enoic acid with methanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Key considerations include optimizing reaction time, temperature, and catalyst concentration to minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or chromatography ensures purity .

Q. What analytical techniques are optimal for characterizing the structural and purity profile of (E)-octadec-2-enoic acid?

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). Differential Scanning Calorimetry (DSC) can further validate thermal stability .

How should researchers formulate hypothesis-driven research questions when studying interactions of (E)-octadec-2-enoic acid with biological systems?

Use frameworks like PICOC (Population, Intervention, Comparison, Outcomes, Context) to define variables. For example: "How does (E)-octadec-2-enoic acid (intervention) affect lipid membrane permeability (outcome) in mammalian cells (population) compared to saturated analogs (comparison) under physiological conditions (context)?" .

Q. What are best practices for conducting literature reviews to identify knowledge gaps in (E)-octadec-2-enoic acid research?

Systematically search databases (e.g., PubMed, SciFinder) using controlled vocabulary (e.g., MeSH terms). Use tools like PRISMA flow diagrams to document inclusion/exclusion criteria. Critically evaluate methodologies in existing studies to pinpoint unresolved questions, such as conflicting results in oxidation kinetics .

Q. What quality control measures are essential during storage and handling of (E)-octadec-2-enoic acid to prevent degradation?

Store under inert gas (e.g., argon) at −20°C to prevent oxidation. Regularly assess stability via spectroscopic methods. Use airtight, amber glass containers to limit light and moisture exposure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of (E)-octadec-2-enoic acid while controlling for confounding variables?

Employ factorial designs to isolate variables. For example, in studying enzymatic inhibition, control pH, temperature, and co-solvents. Use blocking or stratification in in vivo studies to account for genetic or environmental variability .

Q. What strategies are effective in reconciling contradictory data from studies on the physicochemical properties of (E)-octadec-2-enoic acid?

Conduct sensitivity analyses to identify methodological disparities (e.g., solvent polarity in solubility assays). Replicate experiments under standardized conditions and apply meta-regression to quantify heterogeneity sources .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in studies involving (E)-octadec-2-enoic acid?